2-(2,6-dichlorophenyl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone
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Overview
Description
2-(2,6-dichlorophenyl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone is a complex organic compound that features a dichlorophenyl group and a difluoromethyl-hydroxy-methyl-pyrazolyl moiety
Preparation Methods
The synthesis of 2-(2,6-dichlorophenyl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone involves multiple steps. One common synthetic route includes the difluoromethylation of heterocycles via a radical process . This process is significant due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The oxidation of similar compounds, such as diclofenac, is catalyzed by manganese porphyrins. This reaction typically involves the use of hydrogen peroxide at room temperature.
Substitution: The Staudinger reaction using 2,6-dichlorophenyl azide derivatives is another notable reaction. This reaction proceeds rapidly and has been successfully applied to chemical modification of proteins in living cells.
Scientific Research Applications
2-(2,6-dichlorophenyl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. For instance, the oxidation of similar compounds by cytochrome P450 enzymes results in the formation of hydroxy-derivatives . These derivatives can interact with various biological targets, leading to their pharmacological effects.
Comparison with Similar Compounds
2-(2,6-dichlorophenyl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone can be compared with other similar compounds, such as:
2,6-Dichlorophenylacetic acid: This compound is used in various chemical reactions and has similar structural features.
2,6-Dichlorophenylboronic acid: Another compound with similar structural characteristics, used in organic synthesis.
These comparisons highlight the unique features of this compound, such as its difluoromethyl-hydroxy-methyl-pyrazolyl moiety, which distinguishes it from other related compounds.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2F2N2O2/c1-7-6-13(21,12(16)17)19(18-7)11(20)5-8-9(14)3-2-4-10(8)15/h2-4,12,21H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSKGCBLVDONAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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